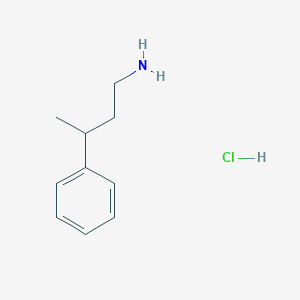

(3-Phenylbutyl)amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-9(7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARFBOKCQBIPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Phenylbutyl)amine Hydrochloride from Phenylacetonitrile

This guide provides a comprehensive, technically-driven exploration of a robust and scalable synthetic route to (3-Phenylbutyl)amine hydrochloride, a valuable building block in pharmaceutical and fine chemical research. The synthesis commences with the readily available starting material, phenylacetonitrile, and proceeds through a two-step sequence involving a phase-transfer catalyzed alkylation followed by a chemical reduction and subsequent salt formation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices.

Introduction: Strategic Approach to the Target Molecule

(3-Phenylbutyl)amine and its hydrochloride salt are important intermediates in the synthesis of various biologically active molecules. The selected synthetic strategy leverages the acidity of the α-proton of phenylacetonitrile to facilitate a carbon-carbon bond formation, followed by the reduction of the nitrile functionality to the corresponding primary amine. This approach is favored for its efficiency, scalability, and use of relatively common and accessible reagents.

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow from phenylacetonitrile to (3-Phenylbutyl)amine hydrochloride.

Part 1: C-Alkylation of Phenylacetonitrile to form 3-Phenylbutanenitrile

The initial and crucial step in this synthesis is the alkylation of phenylacetonitrile with an ethyl halide, typically ethyl bromide, to introduce the desired two-carbon chain. To achieve high conversion and selectivity for mono-alkylation, a phase-transfer catalysis (PTC) system is employed.[1] This methodology is advantageous as it avoids the need for strictly anhydrous conditions and expensive, hazardous bases like sodium amide or metal hydrides.[2]

Mechanistic Rationale for Phase-Transfer Catalysis

The reaction occurs in a biphasic system, usually an aqueous solution of a strong base (e.g., sodium hydroxide) and an organic solvent containing the phenylacetonitrile and ethyl bromide.[1] The phase-transfer catalyst, a quaternary ammonium salt such as benzyltriethylammonium chloride, facilitates the transfer of the hydroxide ion into the organic phase or, more accurately, brings the deprotonated phenylacetonitrile (carbanion) into the organic phase where it can react with the ethyl bromide.[1][2]

The key steps in the PTC mechanism are:

-

Deprotonation: The acidic α-proton of phenylacetonitrile is removed by the hydroxide ion at the interface of the two phases, forming a carbanion.[1]

-

Ion Pair Exchange: The quaternary ammonium cation of the catalyst pairs with the newly formed carbanion.

-

Organic Phase Reaction: This lipophilic ion pair is soluble in the organic phase and readily reacts with ethyl bromide in a classic SN2 fashion to form 3-phenylbutanenitrile.

-

Catalyst Regeneration: The quaternary ammonium cation, now paired with the bromide ion, returns to the aqueous interface to repeat the cycle.

Caption: Phase-transfer catalyzed alkylation of phenylacetonitrile.

Experimental Protocol: Synthesis of 3-Phenylbutanenitrile

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Phenylacetonitrile | 117.15 | 257 g (253 mL) | 2.20 |

| Ethyl Bromide | 108.97 | 218 g (150 mL) | 2.00 |

| Sodium Hydroxide (50% aq.) | 40.00 | 540 mL | - |

| Benzyltriethylammonium Chloride | 227.77 | 5.0 g | 0.022 |

Procedure:

-

To a 3 L, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add 540 mL of 50% aqueous sodium hydroxide, 257 g (253 mL, 2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[2]

-

Commence vigorous stirring and add 218 g (150 mL, 2.00 moles) of ethyl bromide dropwise over approximately 100 minutes, maintaining the internal temperature between 28-35°C.[2] Use a cold-water bath for cooling if necessary.

-

After the addition is complete, continue stirring for 2 hours at the same temperature, then increase the temperature to 40°C for an additional 30 minutes.[2]

-

Cool the reaction mixture to 25°C. To consume any unreacted phenylacetonitrile, which can be difficult to separate from the product, add 21.2 g (20.3 mL, 0.200 mole) of benzaldehyde and stir for 1 hour.[2] This converts the unreacted starting material into the higher-boiling α-phenylcinnamonitrile.

-

Dilute the mixture with 750 mL of water and 100 mL of benzene. Separate the layers and extract the aqueous phase with an additional 200 mL of benzene.

-

Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-phenylbutanenitrile.

Part 2: Reduction of 3-Phenylbutanenitrile to (3-Phenylbutyl)amine

The conversion of the nitrile group to a primary amine is a standard transformation in organic synthesis. Several reducing agents can accomplish this, with the choice often depending on factors such as scale, available equipment, and desired selectivity. Common methods include catalytic hydrogenation and chemical reduction.

Selection of Reducing Agent: A Comparative Overview

-

Catalytic Hydrogenation: This method typically involves hydrogen gas and a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). It is often a clean and high-yielding method, but requires specialized high-pressure hydrogenation equipment.

-

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction. However, LiAlH₄ is pyrophoric and requires strictly anhydrous conditions, making it less suitable for large-scale operations. A safer and more convenient alternative is sodium borohydride (NaBH₄) in the presence of a catalyst like cobalt(II) chloride (CoCl₂). This system generates cobalt boride in situ, which is the active reducing species.

For this guide, we will focus on the sodium borohydride/cobalt chloride system due to its operational simplicity and effectiveness.

Experimental Protocol: Synthesis of (3-Phenylbutyl)amine

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Phenylbutanenitrile | 145.21 | 14.5 g | 0.10 |

| Cobalt(II) Chloride Hexahydrate | 237.93 | 2.38 g | 0.01 |

| Sodium Borohydride | 37.83 | 11.3 g | 0.30 |

| Methanol | 32.04 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.5 g (0.10 mole) of 3-phenylbutanenitrile and 2.38 g (0.01 mole) of cobalt(II) chloride hexahydrate in 200 mL of methanol.

-

Cool the solution in an ice bath.

-

Slowly add 11.3 g (0.30 mole) of sodium borohydride in small portions over a period of 1 hour, ensuring the temperature does not exceed 20°C. Vigorous gas evolution (hydrogen) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Carefully quench the reaction by the dropwise addition of 100 mL of 3 M hydrochloric acid.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Make the aqueous residue basic (pH > 12) by the addition of 50% aqueous sodium hydroxide.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (3-Phenylbutyl)amine. The product can be further purified by vacuum distillation if necessary.

Part 3: Formation and Purification of (3-Phenylbutyl)amine Hydrochloride

For ease of handling, purification, and to improve stability and solubility, the free amine is often converted to its hydrochloride salt.[3][4] This is a straightforward acid-base reaction.

Rationale for Salt Formation

-

Improved Physical Properties: Amine hydrochlorides are typically crystalline solids, which are easier to handle, weigh, and purify by recrystallization compared to their often oily or low-melting free base counterparts.[3]

-

Enhanced Stability: Salts are generally more stable to air oxidation than the corresponding free amines.

-

Increased Water Solubility: The ionic nature of the hydrochloride salt significantly increases its solubility in aqueous media, which can be advantageous for certain applications, including in the pharmaceutical field.[4]

Experimental Protocol: Synthesis of (3-Phenylbutyl)amine Hydrochloride

| Reagent/Solvent | Amount |

| Crude (3-Phenylbutyl)amine | ~0.10 mole |

| Diethyl Ether | 200 mL |

| Concentrated Hydrochloric Acid (37%) | ~10 mL (or HCl gas) |

Procedure:

-

Dissolve the crude (3-Phenylbutyl)amine in 200 mL of diethyl ether in a flask.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring. A white precipitate of the hydrochloride salt will form. Alternatively, dry HCl gas can be bubbled through the solution.[5]

-

Continue adding acid until the precipitation is complete (the solution becomes acidic to litmus paper).

-

Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

-

Dry the product in a vacuum oven to yield (3-Phenylbutyl)amine hydrochloride. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Conclusion

This guide has detailed a reliable and scalable synthetic route to (3-Phenylbutyl)amine hydrochloride from phenylacetonitrile. The use of phase-transfer catalysis for the initial alkylation step provides a practical and efficient method for the key C-C bond formation. Subsequent reduction of the nitrile and conversion to the hydrochloride salt are robust transformations that yield the final product in good purity. The provided protocols, along with the underlying scientific principles, should serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

- Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane | Industrial & Engineering Chemistry Research - ACS Publications. (2002, March 9).

- 3-oxo-2-phenylbutanenitrile synthesis - ChemicalBook.

- 2 - Organic Syntheses Procedure.

- Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC - NIH.

- One-Pot Amphetamine Synthesis from Phenylacetonitrile, MeMgI and NaBH4.

- An In-Depth Technical Guide to the Reaction Mechanism and Kinetics of 2-Phenylbutanenitrile Synthesis - Benchchem.

- Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? | ResearchGate. (2020, November 16).

- Conversion of Amines to Amine Salts - YouTube. (2020, April 19).

- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2023, August 16).

Sources

(3-Phenylbutyl)amine hydrochloride mechanism of action in vitro

An In Vitro Mechanistic Investigation of (3-Phenylbutyl)amine Hydrochloride: A Technical Guide for Researchers

Abstract

(3-Phenylbutyl)amine hydrochloride is a structural analog of phenethylamine, a class of compounds known for their significant activity within the central nervous system. Due to its structural similarity to well-characterized molecules such as amphetamine and phentermine, it is hypothesized to primarily interact with the monoaminergic system.[1][2][3] This technical guide provides a comprehensive, in-depth framework for researchers and drug development professionals to elucidate the in vitro mechanism of action of (3-Phenylbutyl)amine hydrochloride. We present a structured, hypothesis-driven approach focusing on three primary molecular target classes: the Trace Amine-Associated Receptor 1 (TAAR1), the classical monoamine transporters (for dopamine, norepinephrine, and serotonin), and the monoamine oxidase (MAO) enzymes. This document details the scientific rationale behind target selection, provides step-by-step, self-validating experimental protocols, and offers guidance on data interpretation and synthesis to construct a complete mechanistic profile. The methodologies are designed to establish a clear, evidence-based understanding of the compound's cellular and molecular interactions.

Introduction: A Hypothesis-Driven Approach

The compound (3-Phenylbutyl)amine belongs to the phenethylamine family, a privileged scaffold in neuropharmacology.[3][4] Its structure, featuring a phenyl ring and an amino group connected by a butyl chain, bears a strong resemblance to endogenous trace amines and synthetic stimulants like amphetamine.[1][5] This structural analogy forms the logical foundation for our investigation. The primary mechanism of action for related compounds involves the modulation of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—through a combination of actions.[6][7]

Therefore, a systematic in vitro investigation should prioritize the following potential mechanisms:

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is a G-protein coupled receptor (GPCR) that is a key target for phenethylamine and amphetamine.[5][8] Its activation can modulate the activity of monoamine neurons.

-

Monoamine Transporter (MAT) Interaction: These transporters (DAT, NET, SERT) are responsible for the reuptake of neurotransmitters from the synaptic cleft. Amphetamine-like compounds are known to act as both reuptake inhibitors and releasing agents (effluxers).[9][10]

-

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters. Inhibition of these enzymes increases neurotransmitter availability.[6][11]

This guide will proceed by systematically detailing the experimental workflows required to test each of these hypotheses, allowing a researcher to build a comprehensive picture of the compound's in vitro pharmacology.

Primary Target Identification and Characterization

The initial phase of investigation is designed to identify which of the primary hypothesized targets the compound interacts with and to quantify the potency and efficacy of these interactions.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Expertise & Rationale: TAAR1 activation by compounds like phenethylamine and amphetamine triggers downstream signaling cascades and modulates the firing rate of monoamine neurons.[5] Therefore, determining if (3-Phenylbutyl)amine hydrochloride is a TAAR1 agonist is a critical first step. A functional cell-based assay measuring a downstream second messenger, such as cyclic adenosine monophosphate (cAMP), is the gold standard for quantifying GPCR agonism.[12]

Caption: Workflow for assessing TAAR1 agonism via cAMP assay.

This protocol is designed to quantify the ability of (3-Phenylbutyl)amine hydrochloride to activate TAAR1, leading to changes in intracellular cAMP.

-

Cell Culture: Maintain a human embryonic kidney (HEK293) cell line stably expressing the human TAAR1 gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Seeding: Seed the hTAAR1-HEK293 cells into white, solid-bottom 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

-

Compound Preparation: Prepare a 10 mM stock solution of (3-Phenylbutyl)amine hydrochloride in sterile water or DMSO. Perform a serial dilution in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation) to create a range of concentrations (e.g., from 1 nM to 100 µM). Also prepare solutions for a positive control (e.g., phenethylamine) and a vehicle control (assay buffer alone).

-

Treatment: Aspirate the culture medium from the cells and replace it with the prepared compound dilutions. Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP signal against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal efficacy relative to the positive control).[13]

The results should be summarized in a table for clear comparison. A potent agonist will have a low EC50 value. The Emax value indicates whether it is a full agonist (Emax ≈ 100% of control) or a partial agonist (Emax < 100%).

| Compound | Target | EC50 (µM) | Emax (%) |

| (3-Phenylbutyl)amine HCl | hTAAR1 | Experimental Value | Experimental Value |

| Phenethylamine (Control) | hTAAR1 | 8.8[13] | 97[13] |

| Vehicle | hTAAR1 | N/A | 0 |

Monoamine Transporter (MAT) Activity

Expertise & Rationale: Amphetamine-like molecules are classic MAT ligands, functioning as both reuptake inhibitors and substrates that induce reverse transport (efflux).[7][10] It is crucial to assess both mechanisms. Reuptake assays measure the compound's ability to block the transporter from clearing neurotransmitters, while release assays measure its ability to cause the transporter to export neurotransmitters from the cell. These assays are typically performed using either synaptosomes (nerve terminal preparations) or cell lines engineered to express a single transporter type (DAT, NET, or SERT).

Caption: Parallel workflows for reuptake inhibition and release assays.

-

Preparation: Use either freshly prepared rodent brain synaptosomes or cultured cells stably expressing human DAT, NET, or SERT.

-

Incubation: In a 96-well plate format, pre-incubate the cells/synaptosomes with various concentrations of (3-Phenylbutyl)amine hydrochloride (e.g., 1 nM to 100 µM) for 10-15 minutes at 37°C. Include a positive control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) and a vehicle control.

-

Substrate Addition: Initiate the uptake reaction by adding a low concentration of a radiolabeled substrate (e.g., [3H]Dopamine for DAT, [3H]Norepinephrine for NET, or [3H]Serotonin for SERT).

-

Termination: After a short incubation period (typically 5-10 minutes), terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. Immediately wash the filters with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the retained radioactivity using a liquid scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor.

-

Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

A low IC50 value indicates potent inhibition of the transporter. Comparing the IC50 values across DAT, NET, and SERT reveals the compound's selectivity profile.

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

| (3-Phenylbutyl)amine HCl | Experimental Value | Experimental Value | Experimental Value |

| Amphetamine (Control) | ~0.03-1 | ~0.01-0.5 | ~1-10 |

(Note: Amphetamine control values are illustrative and can vary by assay conditions)

Monoamine Oxidase (MAO) Enzyme Inhibition

Expertise & Rationale: Some phenethylamines can inhibit MAO enzymes, which are responsible for the metabolic degradation of monoamines.[6] This leads to increased neurotransmitter levels. It is essential to test for inhibition of both isoforms, MAO-A and MAO-B, as they have different substrate specificities and inhibitor sensitivities.[14] Fluorometric assays are widely used for their high sensitivity and suitability for high-throughput screening.[15]

Caption: Workflow for fluorometric MAO-A/B inhibition screening.

-

Reagents: Use recombinant human MAO-A and MAO-B enzymes. A suitable assay kit (e.g., from Abcam or similar suppliers) will provide the enzyme, a fluorogenic substrate (which produces a fluorescent product or H2O2 that is detected by a probe), and specific inhibitors for controls.

-

Assay Setup: In a black 96-well plate, add the assay buffer, the enzyme (MAO-A or MAO-B in separate wells), and the detection probe.

-

Inhibitor Addition: Add serial dilutions of (3-Phenylbutyl)amine hydrochloride. For controls, add a known MAO-A inhibitor (Clorgyline), a MAO-B inhibitor (Selegiline), and a vehicle control.[14]

-

Pre-incubation: Incubate the plate for 10-15 minutes to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the MAO substrate to all wells.

-

Detection: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths. Monitor the increase in fluorescence over 30-60 minutes at 37°C.

-

Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time plot) for each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by non-linear regression.[16]

This table will clearly show the potency and selectivity of the compound as an MAO inhibitor.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| (3-Phenylbutyl)amine HCl | Experimental Value | Experimental Value |

| Clorgyline (Control) | ~0.003[15] | >10 |

| Selegiline (Control) | >10 | ~0.007[15] |

Elucidation of Downstream Signaling Pathways

Expertise & Rationale: If the compound is identified as an agonist at a GPCR like TAAR1, the next logical step is to investigate the downstream signaling pathways it activates. GPCRs can signal through various intracellular cascades, often culminating in the phosphorylation of key proteins like Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Western blotting is a robust and widely used technique to detect changes in protein phosphorylation, providing direct evidence of pathway activation.

Caption: Potential signaling cascades downstream of TAAR1 activation.

-

Cell Treatment: Grow hTAAR1-HEK293 cells in 6-well plates to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal phosphorylation.

-

Stimulation: Treat the cells with (3-Phenylbutyl)amine hydrochloride at its EC50 and 10x EC50 concentrations for various time points (e.g., 2, 5, 10, 30 minutes). Include a vehicle control.

-

Lysate Preparation: After treatment, immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to lyse the cells. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection and Re-probing: Capture the chemiluminescent signal using a digital imager. Afterwards, strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample. Express the results as a fold-change relative to the vehicle-treated control.

Synthesis and Final Mechanistic Profile

The final step is to integrate the quantitative data from all experiments to build a cohesive mechanistic narrative. The relative potencies (EC50 and IC50 values) are key to understanding the compound's primary mode of action.

-

If TAAR1 EC50 is much lower than MAT IC50s: The compound is likely a primary TAAR1 agonist, with MAT effects being secondary or occurring only at higher concentrations.

-

If MAT IC50s/EC50s are significantly lower than the TAAR1 EC50: The compound's primary mechanism is likely direct action on the transporters, similar to classical reuptake inhibitors or releasing agents.

-

If MAO IC50s are the lowest: The compound is primarily an MAO inhibitor.

It is also common for these compounds to have a mixed pharmacology, acting on multiple targets within the same concentration range. This integrated profile is invaluable for predicting in vivo effects and therapeutic potential.

Caption: Summary of potential interaction points for (3-Phenylbutyl)amine HCl.

Conclusion

This technical guide outlines a rigorous, multi-faceted in vitro strategy to define the mechanism of action for (3-Phenylbutyl)amine hydrochloride. By systematically evaluating its effects on TAAR1, monoamine transporters, and MAO enzymes, researchers can establish a high-resolution pharmacological profile. This foundational knowledge is essential for any further drug development, enabling informed decisions about its potential therapeutic applications and predicting its physiological effects. The described protocols, when executed with the appropriate controls, provide a self-validating framework to ensure the generation of robust and reliable data.

References

-

Wikipedia. Amphetamine. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Amphetamine?[Link]

-

Study.com. Phentermine: Uses & Mechanism of Action. [Link]

-

Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]

-

Drugs.com. (2025, December 29). Phentermine: Package Insert / Prescribing Information / MOA. [Link]

-

Specialty Care Clinics. What are the Benefits and Side Effects of Phentermine (Adipex-p)?[Link]

-

R Discovery. What are the molecular and cellular mechanisms of action of Amphetamine in therapeutic settings?[Link]

-

Calipari, E. S., & Ferris, M. J. (2013). Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited. Journal of Neuroscience, 33(21), 8923–8925. [Link]

-

Rivas Medical Weight Loss. (2026, February 19). How Phentermine Works in the Body. [Link]

-

Britannica. Phentermine | Description, Mechanism of Action, Uses, & Side Effects. [Link]

-

Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 275, 13-20. [Link]

-

MDPI. (2025, December 3). New Insights into Complex PTSD Treatment: Focus on TAAR1 Agonists. [Link]

-

Wellcome Open Research. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

Frontiers. (2024, October 30). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. [Link]

-

Frontiers. (2024, October 31). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. [Link]

-

Frontiers. (2023, April 20). Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. [Link]

-

MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

-

Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 795–801. [Link]

-

Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 320(1), 475–485. [Link]

-

Wikipedia. Phenethylamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3015962, 3-Phenylbutylamine. [Link]

-

Cong, M., et al. (2016). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 137(1), 53-66. [Link]

-

MDPI. (2024, May 22). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. [Link]

-

PubChemLite. 3-phenylbutylamine (C10H15N). [Link]

Sources

- 1. Amphetamine - Wikipedia [en.wikipedia.org]

- 2. study.com [study.com]

- 3. 3-Phenylbutylamine | C10H15N | CID 3015962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-phenylbutylamine (C10H15N) [pubchemlite.lcsb.uni.lu]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Amphetamine? [synapse.patsnap.com]

- 7. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are the Benefits and Side Effects of Phentermine (Adipex-p)? - Specialty Care Clinics [specialtycareclinics.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited | Journal of Neuroscience [jneurosci.org]

- 11. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment [frontiersin.org]

- 13. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements | MDPI [mdpi.com]

- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 15. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 16. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling and docking studies of (3-Phenylbutyl)amine hydrochloride

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of (3-Phenylbutyl)amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on (3-Phenylbutyl)amine hydrochloride. As a derivative of phenethylamine, this compound holds potential for interacting with various neuroreceptors and transporters, making it a candidate for computational analysis in early-stage drug discovery. This document, intended for researchers and drug development professionals, details a complete workflow from ligand preparation and target selection to molecular docking, results interpretation, and advanced simulation techniques. By explaining the causality behind each methodological choice and emphasizing self-validating protocols, this guide serves as a practical blueprint for predicting molecular interactions and guiding future experimental validation.

Introduction to (3-Phenylbutyl)amine and In Silico Rationale

The (3-Phenylbutyl)amine Scaffold: Structure and Context

(3-Phenylbutyl)amine, with the chemical formula C10H15N, belongs to the broad class of phenethylamines, which includes many neuroactive compounds.[1] Its structure consists of a butylamine backbone with a phenyl group attached to the third carbon. The hydrochloride salt form enhances its stability and solubility. For the purpose of this guide, we will focus on the common isomer, 3-phenylbutan-1-amine.[1] Given its structural similarity to known central nervous system (CNS) agents, such as monoamine reuptake inhibitors and receptor modulators, (3-Phenylbutyl)amine is a compelling subject for computational investigation.[2][3]

The Strategic Value of In Silico Analysis

In modern drug discovery, in silico modeling serves as a critical first step to de-risk and accelerate development.[4] These computational techniques allow for the rapid, cost-effective screening of a compound against numerous biological targets, predicting its binding affinity and potential mechanism of action before committing resources to chemical synthesis and in vitro assays.[3] This approach not only prioritizes promising candidates but also provides deep molecular insights into the protein-ligand interactions that govern biological activity.

Hypothesis-Driven Target Selection

The structural architecture of (3-Phenylbutyl)amine suggests several potential protein targets within the CNS. The presence of a primary amine and a phenyl ring is a common pharmacophore for ligands of monoamine transporters and enzymes. Based on this, the following protein families are prioritized as initial targets for docking studies:

-

Monoamine Transporters: Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT).

-

Monoamine Oxidase (MAO): Isoforms MAO-A and MAO-B, which are key enzymes in neurotransmitter metabolism.[5]

-

G-Protein Coupled Receptors (GPCRs): Specifically, receptors where similar phenethylamine scaffolds show activity, such as certain histamine receptors.[4][6]

A Validated Workflow for Computational Analysis

A robust in silico study is built on a logical and self-validating workflow. The process ensures that each step is optimized for accuracy, from preparing the small molecule and its protein target to simulating their interaction.

Caption: Overall workflow for in silico analysis.

Ligand Preparation Protocol

The accuracy of a docking simulation is highly dependent on a chemically correct and energetically favorable ligand structure.

Methodology:

-

Obtain 2D Structure: Draw the structure of 3-phenylbutan-1-amine using chemical drawing software (e.g., MarvinSketch, ChemDraw) and save it in a suitable format (e.g., SDF or MOL).

-

Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

-

Protonation State: Since the compound is a hydrochloride salt, the primary amine group will be protonated (-NH3+) at physiological pH (7.4). This is a critical step as it determines the potential for ionic interactions and hydrogen bonding.

-

Energy Minimization: Perform a geometry optimization using a suitable force field, such as the Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF).

-

Causality: This step finds the lowest-energy, most stable 3D conformation of the molecule, which is essential for a realistic simulation of its binding. An unstable, high-energy conformation will produce misleading docking results.

-

-

Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is crucial for the scoring function to accurately estimate electrostatic interactions.

-

Save in Docking-Ready Format: Save the final structure in a format required by the docking software, such as PDBQT for AutoDock Vina.

Protein Target Preparation Protocol

Preparing the protein target involves "cleaning" the crystal structure to ensure it is suitable for docking.

Methodology:

-

Select a PDB Structure: Choose a high-resolution (<2.5 Å) crystal structure of the target protein from the Protein Data Bank (PDB). Preference should be given to human proteins with a co-crystallized ligand bound in the active site. For example, human SERT (PDB ID: 5I71).

-

Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any ligands not relevant to the binding site of interest.

-

Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add them using software like AutoDockTools or Chimera.

-

Assign Protonation States: Determine the correct protonation states for ionizable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.

-

Causality: The protonation state of active site residues dictates their ability to act as hydrogen bond donors or acceptors, directly impacting the predicted ligand binding mode.

-

-

Define the Binding Site (Grid Box): Define a "grid box" or docking search space around the active site. This is typically centered on the position of the co-crystallized native ligand. The size should be large enough to allow the ligand rotational and translational freedom.[7]

Molecular Docking and Protocol Validation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The result is a "pose" and a score that estimates binding affinity.

Step-by-Step Docking Protocol (AutoDock Vina Example)

-

Prepare Input Files: Ensure you have the prepared ligand (ligand.pdbqt) and protein receptor (receptor.pdbqt).

-

Create Configuration File: Create a text file (conf.txt) that specifies the input files and the search space parameters determined during protein preparation.

-

receptor = receptor.pdbqt

-

ligand = ligand.pdbqt

-

center_x, center_y, center_z = [coordinates]

-

size_x, size_y, size_z = [dimensions in Å]

-

out = output_poses.pdbqt

-

-

Run Docking Simulation: Execute the docking run from the command line: vina --config conf.txt --log output_log.txt.

-

Generate Poses: The software will generate a set of binding poses (typically 9), ranked by their predicted binding energy.

The Self-Validation Imperative: Re-docking

A docking protocol is only trustworthy if it can reproduce known experimental results.

Methodology:

-

Extract Native Ligand: From the original PDB file, extract the co-crystallized (native) ligand.

-

Prepare Native Ligand: Prepare this ligand using the same protocol as the test compound (energy minimization, charge assignment).

-

Re-dock: Dock the prepared native ligand back into its own receptor's binding site using the identical docking parameters (grid box, etc.).

-

Calculate RMSD: Compare the docked pose of the native ligand with its original crystal structure pose by calculating the Root Mean Square Deviation (RMSD).

-

Trustworthiness: An RMSD value below 2.0 Å indicates that the docking protocol is reliable and can accurately predict the binding mode of ligands in that specific active site.[7] This step validates the entire setup.

-

Interpreting and Presenting Docking Results

Quantitative Data Analysis

The primary outputs from a docking simulation are the binding energy and the predicted poses. This data can be compiled to compare the compound's affinity for different targets.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues (Hypothetical) |

| hSERT | 5I71 | -8.5 | 0.57 | ASP98, TYR176, PHE335 |

| hDAT | 4M48 | -7.9 | 1.65 | ASP79, SER149, PHE320 |

| hNET | 6CNA | -8.2 | 0.95 | ASP75, TYR151, PHE317 |

| MAO-A | 2BXS | -7.5 | 3.54 | TYR407, TYR444, GLN215 |

| MAO-B | 2V5Z | -7.2 | 5.88 | ILE199, TYR398, TYR435 |

| Note: The data above is hypothetical and for illustrative purposes only. |

Qualitative Pose Analysis

Beyond the numbers, analyzing the 3D pose reveals the specific molecular interactions responsible for binding. Using visualization software (PyMOL, Chimera, Discovery Studio), examine the top-ranked pose to identify:

-

Hydrogen Bonds: Between the ligand's amine group and polar residues.

-

Ionic Interactions: Between the protonated amine (-NH3+) and negatively charged residues (Asp, Glu).

-

Hydrophobic Interactions: Between the ligand's phenyl ring and nonpolar residues.

-

Pi-Stacking: A specific interaction between the phenyl ring and aromatic residues (Phe, Tyr, Trp).

Advanced Modeling: Beyond the Static Dock

While docking provides a valuable snapshot, more advanced techniques can offer a deeper and more dynamic understanding of the system.

Caption: Relationship between docking and advanced modeling.

Molecular Dynamics (MD) Simulation

Purpose: To evaluate the stability of the predicted protein-ligand complex in a simulated physiological environment over time. A stable complex in an MD simulation adds confidence to the docking result.

Workflow Overview:

-

System Solvation: Place the docked complex into a simulation box filled with water molecules.

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

-

Equilibration: Gradually heat the system and allow it to stabilize under controlled temperature and pressure.

-

Production Run: Run the simulation for a set period (e.g., 100 nanoseconds), recording the trajectory of all atoms.

-

Analysis: Analyze the trajectory to assess the stability of the ligand's position (RMSD over time) and the persistence of key interactions.

ADMET Prediction

Purpose: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[8] This helps to identify potential liabilities early in the discovery process.

Key Predicted Properties for (3-Phenylbutyl)amine:

| Property | Predicted Value | Implication |

| LogP (Lipophilicity) | 2.5 - 3.0 | Good balance for oral absorption and BBB penetration. |

| Aqueous Solubility | Moderately Soluble | Acceptable for formulation. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | Indicates potential for CNS activity. |

| CYP450 Inhibition | Potential inhibitor of 2D6 | Flag for potential drug-drug interactions. |

| Reactive Metabolite Risk | Low | Lower risk of idiosyncratic toxicity.[9] |

| Note: These values are representative predictions from common in silico models like SwissADME. |

Conclusion and Forward Look

This guide has outlined a rigorous, multi-step in silico methodology for the analysis of (3-Phenylbutyl)amine hydrochloride. Through a validated docking protocol, this compound can be screened against key CNS targets, yielding quantitative predictions of binding affinity and qualitative insights into molecular interactions. Advanced techniques such as MD simulations and ADMET profiling further enrich this analysis, providing a holistic computational assessment.

The results from such a study form a strong, data-driven hypothesis. The logical next steps are experimental validation, including chemical synthesis of the compound followed by in vitro binding and functional assays against the most promising targets identified in the docking simulations. This synergy between in silico prediction and empirical testing represents the core of efficient, modern drug discovery.

References

-

3-Phenylbutylamine | C10H15N. PubChem, National Institutes of Health. [Link]

- Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.

-

4-Amino-3-phenylbutyric acid hydrochloride. PubChem, National Institutes of Health. [Link]

-

Molecular Docking Studies of Some Novel Antidepressant...Against Monoamine Oxidase Isoforms. Amrita Vishwa Vidyapeetham. [Link]

-

Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. [Link]

- METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE.

-

Molecular Docking Studies of Phytocompounds from the Phyllanthus Species as Potential Chronic Pain Modulators. PMC, National Center for Biotechnology Information. [Link]

-

Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. MDPI. [Link]

-

Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences. [Link]

-

Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry. [Link]

-

In Silico MODELLING OF DRUG ADSORPTION USING AMINEFUNCTIONALIZED IRMOF-74-III METAL-ORGANIC FRAMEWORKS. ResearchGate. [Link]

- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

3-Methyl-4-phenylbutan-1-amine hydrochloride. PubChem, National Institutes of Health. [Link]

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PMC, National Center for Biotechnology Information. [Link]

-

Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. PMC, National Center for Biotechnology Information. [Link]

-

Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. MDPI. [Link]

-

In silico modeling techniques for predicting the tertiary structure of human H4 receptor. Frontiers in Bioscience. [Link]

Sources

- 1. 3-Phenylbutylamine | C10H15N | CID 3015962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-phenylbut-3-en-2-amine hydrochloride;CAS No.:141448-55-7 [chemshuttle.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. In silico modeling techniques for predicting the tertiary structure of human H4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Docking Studies of Some Novel Antidepressant 5-Substituted Phenyl-3-(Thiophen-2-yl)-4, 5-Dihydro-1h-Pyrazole-1-Carboxamides Against Monoamine Oxidase Isoforms. - Amrita Vishwa Vidyapeetham [amrita.edu]

- 6. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures [mdpi.com]

Methodological & Application

Application Note: Functional Characterization and Cellular Screening of (3-Phenylbutyl)amine Hydrochloride

Introduction & Biological Context

(3-Phenylbutyl)amine hydrochloride is a lipophilic primary amine structurally related to the

In cell-based assays, this compound is primarily investigated in two contexts:

-

Calcium-Sensing Receptor (CaSR) Modulation: Due to its structural homology with the hydrophobic tail of Type II calcimimetics, it serves as a probe for allosteric binding sites on the CaSR.

-

Trace Amine-Associated Receptor (TAAR) Signaling: As a steric analog of phenethylamine, it is screened for activity against TAAR1, a target for neuropsychiatric disorders.

This guide details the protocol for solubilization, cytotoxicity profiling, and functional interrogation of (3-Phenylbutyl)amine HCl using intracellular calcium flux and cAMP accumulation assays.

Chemical Properties & Handling[1][2][3][4]

Safety Warning: (3-Phenylbutyl)amine HCl is an irritant and potentially toxic if ingested.[1][2] Wear appropriate PPE (gloves, goggles) and handle within a fume hood.

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | ~185.7 g/mol (Salt) |

| Solubility | Soluble in Water (up to ~50 mM); High solubility in DMSO/Ethanol. |

| Storage | Desiccate at +4°C. Hygroscopic. |

| Stock Preparation | Prepare 100 mM stock in DMSO to prevent hydrolysis or precipitation in high-salt buffers. |

Reconstitution Protocol

-

Weighing: Weigh 18.57 mg of substance.

-

Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.

-

Sterilization: Filter through a 0.22

m PTFE syringe filter (Do not use nylon with DMSO). -

Aliquot: Store in 50

L aliquots at -20°C. Avoid freeze-thaw cycles.

Experimental Workflow: Signaling Pathways

Understanding the signal transduction is critical for assay selection. The diagram below illustrates the dual-pathway potential (CaSR vs. TAAR1) relevant to this pharmacophore.

Figure 1: Dual signaling potential. Pathway A leads to calcium mobilization (FLIPR assay), while Pathway B drives cAMP accumulation (TR-FRET assay).

Protocol A: Cytotoxicity Screening (MTT Assay)[6]

Before functional testing, a non-toxic concentration window must be established. Lipophilic amines can cause membrane disruption at high concentrations.

Objective: Determine the

Materials

-

Cells: HEK293 (kidney) or SH-SY5Y (neuronal).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]

-

Vehicle: DMSO (Final concentration < 0.5%).

Step-by-Step Procedure

-

Seeding: Plate cells at 10,000 cells/well in a 96-well clear plate. Incubate 24h at 37°C/5%

. -

Treatment:

-

Prepare serial dilutions of (3-Phenylbutyl)amine HCl in culture media (Range: 0.1

M to 300 -

Include a Vehicle Control (0.5% DMSO) and Positive Control (10% Triton X-100).

-

Incubate for 24 hours.

-

-

Labeling: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours. -

Solubilization: Aspirate media carefully. Add 100

L DMSO to dissolve formazan crystals. -

Read: Measure absorbance at 570 nm .

Data Output:

Calculate % Viability:

Protocol B: Intracellular Calcium Flux Assay

This is the primary screen for CaSR-related activity. (3-Phenylbutyl)amine derivatives often act as calcimimetics (positive allosteric modulators), enhancing the receptor's sensitivity to extracellular calcium.

Objective: Measure

Materials

-

Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

-

Buffer: HBSS + 20 mM HEPES (pH 7.4). Crucial: Keep

low (0.5 mM) initially to detect sensitization. -

Instrument: FLIPR Tetra or FlexStation.

Step-by-Step Procedure

-

Cell Preparation: Seed 50,000 cells/well in black-wall/clear-bottom 96-well plates (Poly-D-Lysine coated). Incubate overnight.

-

Dye Loading:

-

Compound Addition (On-Instrument):

-

Mode: Kinetic Read (Read every 1.5 sec for 120 sec).

-

Injection: Inject 25

L of 5X concentrated (3-Phenylbutyl)amine HCl.

-

-

Agonist Challenge (Optional):

-

If testing for allosteric effects (PAM activity), inject the compound first, wait 5 minutes, then inject a sub-maximal dose of Calcium Chloride (

level).

-

Visualization of Assay Logic

Figure 2: Decision tree for distinguishing direct agonism vs. Positive Allosteric Modulation (PAM).

Data Analysis & Interpretation

Summarize your findings using the parameters below.

| Parameter | Definition | Significance |

| Half-maximal effective concentration. | Potency of the compound. For phenylbutylamine analogs, typical range is 1-50 | |

| Maximum response relative to control (e.g., Ionomycin). | Efficacy. Partial agonists will show <100% | |

| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

Troubleshooting Guide

-

High Background: Wash cells 3x with HBSS before dye loading to remove esterase activity in the media.

-

Precipitation: If the compound crashes out upon addition to the buffer, reduce the stock concentration or add 0.05% Pluronic F-127.

-

No Response: Ensure the hydrochloride salt has not hydrolyzed due to poor storage (check pH of stock).

References

-

Hauck, B., et al. (2002). "Preparation and resolution of 3-phenylbutylamine." Journal of Organic Chemistry. (Context: Synthesis and chemical properties).

-

Nemeth, E. F., et al. (2004). "Calcimimetics with potent and selective activity on the parathyroid calcium receptor." Proceedings of the National Academy of Sciences. (Context: Mechanism of phenylalkylamine calcimimetics).

-

Reese, E. A., et al. (2014). "Trace Amine-Associated Receptor 1: Structure, Function, and Therapeutic Potential." Pharmacological Reviews. (Context: TAAR1 signaling pathways).

-

BenchChem. (2025).[6] "Safety Data Sheet: 3-Phenylbutylamine." (Context: Safety and handling).

Sources

- 1. fishersci.com [fishersci.com]

- 2. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 3. Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 5. atcc.org [atcc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application of (3-Phenylbutyl)amine hydrochloride in receptor binding assays

Application Note: Characterization of Steric Tolerance in Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Transporters Using (3-Phenylbutyl)amine Hydrochloride

Executive Summary

(3-Phenylbutyl)amine hydrochloride (3-PBA·HCl) is a critical structural probe used in Structure-Activity Relationship (SAR) studies to map the hydrophobic steric tolerance of aminergic G-Protein Coupled Receptors (GPCRs). Unlike its shorter homolog phenethylamine (PEA), which is the endogenous agonist for the Trace Amine-Associated Receptor 1 (TAAR1), 3-PBA possesses an extended alkyl chain with a

This application note details the protocol for utilizing 3-PBA·HCl as a competitive displacer in radioligand binding assays. It is primarily applied to determine the plasticity of the orthosteric binding pocket in TAAR1 and Dopamine Transporters (DAT) , aiding in the design of highly selective psychostimulants and neurological therapeutics.

Chemical & Pharmacological Background

Structural Significance

The biological activity of phenylalkylamines is strictly governed by the distance between the aromatic ring and the basic nitrogen, as well as steric bulk on the alkyl chain.

-

Phenethylamine (PEA): The "parent" scaffold; tight binder to TAAR1.

-

3-PBA (The Probe): Introduces a methyl group at the

-position and extends the chain length. This creates a "molecular ruler" effect, testing if a receptor's binding pocket can accommodate distal hydrophobic bulk.

| Property | Specification |

| IUPAC Name | 3-phenylbutan-1-amine hydrochloride |

| Molecular Formula | |

| Role | Steric Probe / Competitive Antagonist / Low-Affinity Agonist |

| Primary Targets | TAAR1 (Human/Murine), DAT, NET, Sigma-1 Receptor |

| Solubility | Water (50 mM), DMSO (>100 mM) |

Mechanism of Action in Assays

In a competitive binding assay, 3-PBA·HCl competes with a high-affinity radioligand (e.g.,

Experimental Protocols

Reagent Preparation

Critical Step: The hydrochloride salt is hygroscopic. Accurate weighing requires equilibration to room temperature.

-

Stock Solution (10 mM): Dissolve 18.57 mg of 3-PBA·HCl (MW ≈ 185.7 g/mol ) in 10 mL of assay buffer (or DMSO if high concentrations are needed, though DMSO must remain <1% in final assay).

-

Serial Dilutions: Prepare

M to-

Note: Use siliconized (low-binding) tubes to prevent loss of the lipophilic amine to plastic walls.

-

Protocol A: TAAR1 Radioligand Competition Binding

Objective: Determine the affinity (

Materials:

-

Membranes: HEK293 cells stably expressing hTAAR1.

-

Radioligand:

- -

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM

, pH 7.4.

Workflow:

-

Membrane Thaw: Resuspend hTAAR1 membranes (5–10 µg protein/well) in Assay Buffer.

-

Plate Setup (96-well format):

-

Total Binding (TB): 25 µL Buffer + 25 µL Radioligand (2 nM final) + 150 µL Membranes.

-

Non-Specific Binding (NSB): 25 µL unlabelled PEA (10 µM final) + 25 µL Radioligand + 150 µL Membranes.

-

Experimental (3-PBA): 25 µL 3-PBA dilutions (

to

-

-

Incubation: Incubate for 60 minutes at 25°C (Room Temp). Equilibrium is faster for amines than peptides.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific cationic binding).

-

Wash: 3x wash with ice-cold Tris-HCl buffer.

-

Detection: Add liquid scintillant and count on a Beta Counter.

Protocol B: Dopamine Transporter (DAT) Uptake Inhibition

Objective: Assess if 3-PBA blocks dopamine reuptake (psychostimulant potential).

Workflow:

-

Preparation: Use rat striatal synaptosomes or DAT-transfected CHO cells.

-

Pre-incubation: Incubate cells/synaptosomes with varying concentrations of 3-PBA·HCl for 10 mins at 37°C.

-

Uptake Initiation: Add

-Dopamine (50 nM final concentration). -

Active Phase: Incubate for exactly 5 minutes at 37°C.

-

Control: Perform parallel assay at 4°C (measures non-specific diffusion).

-

-

Stop Reaction: Rapidly wash cells with ice-cold Krebs-Henseleit buffer containing 1% BSA.

-

Lysis & Counting: Lyse cells in 1% SDS/NaOH and quantify radioactivity.

Visualization of Assay Logic

The following diagram illustrates the competitive binding workflow and the downstream data processing logic required to validate the

Caption: Workflow for competitive radioligand binding to determine the steric tolerance of the hTAAR1 receptor pocket.

Data Analysis & Interpretation

Calculation of Inhibition Constant ( )

Raw CPM (Counts Per Minute) data must be normalized to % Specific Binding. The

Where:

- : Concentration of 3-PBA displacing 50% of specific radioligand binding.

- : Concentration of radioligand used (e.g., 2 nM).

- : Dissociation constant of the radioligand (determined in a separate Saturation Binding assay).

Expected Results Table

The following table summarizes typical affinity ranges for phenylalkylamines, illustrating where 3-PBA fits in the SAR landscape.

| Compound | Structure | hTAAR1 Affinity ( | Interpretation |

| Ph-CH2-CH2-NH2 | ~50 - 100 nM | Endogenous high-affinity agonist. | |

| Amphetamine | Ph-CH2-CH(Me)-NH2 | ~100 - 300 nM | Methyl group tolerated; tight binding. |

| (3-Phenylbutyl)amine | Ph-CH(Me)-CH2-CH2-NH2 | > 1,000 nM | Reduced affinity. The |

| N-Methyl-3-PBA | Ph-CH(Me)-CH2-CH2-NHMe | > 5,000 nM | N-methylation further reduces affinity in this scaffold. |

Note: If high affinity (<500 nM) is observed for 3-PBA, it suggests the receptor variant (e.g., murine vs. human) has a more open extracellular vestibule.

Troubleshooting & Validation

-

High Non-Specific Binding (NSB): Phenylbutylamines are lipophilic (LogP ~2.5). If NSB > 30% of Total Binding, increase the wash volume or add 0.1% BSA to the assay buffer to sequester "sticky" ligand.

-

Filter Clogging: If using synaptosomes, reduce protein concentration to <10 µ g/well .

-

Hill Slope Deviation: If the Hill slope is significantly < 1.0 (e.g., 0.6), 3-PBA may be binding to a secondary site (allosteric) or a second receptor population (e.g., Sigma-1 receptor). Always run a Sigma-1 counter-screen (using

) to confirm selectivity.

References

-

Trace Amine-Associated Receptor 1 (TAAR1)

- Source: Borowsky, B., et al. (2001). "Trace amines: Identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences, 98(16), 8966-8971.

- Relevance: Establishes the binding pocket characteristics for phenethylamine analogs.

-

URL:[Link]

-

Fragment-Based Screening in GPCRs

- Source: Congreve, M., et al. (2003). "Detection of ligands for a class A G-protein-coupled receptor using a novel fragment-based approach." Journal of Medicinal Chemistry, 46(22), 4625-4630.

- Relevance: Validates the use of small phenyl-alkyl-amine fragments (like 3-PBA) to probe receptor orthosteric sites.

-

URL:[Link]

-

Cheng-Prusoff Equation Validation

- Source: Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

- Relevance: The mathematical foundation for calcul

-

URL:[Link]

-

Sigma Receptor Ligand Characterization

- Source: Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153.

- Relevance: Describes the binding of phenylalkylamines to Sigma receptors, a critical off-target control mentioned in the troubleshooting section.

-

URL:[Link]

Application Notes & Protocols: Comprehensive Characterization of (3-Phenylbutyl)amine Hydrochloride Derivatives

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of (3-Phenylbutyl)amine hydrochloride and its derivatives. These compounds, often chiral and possessing significant pharmaceutical interest, demand a multi-faceted analytical approach to ensure identity, purity, quantity, and stereochemical integrity. This document outlines detailed protocols and the underlying scientific rationale for techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The protocols are designed for researchers, scientists, and drug development professionals to establish robust, validated analytical workflows.

Introduction: The Analytical Imperative

(3-Phenylbutyl)amine and its analogs are a class of chemical compounds with a core phenethylamine structure, a foundational motif in many centrally-acting stimulants and anorectic agents. The hydrochloride salt form is common for enhancing stability and solubility. The critical nature of their applications necessitates rigorous analytical characterization to control quality, ensure safety, and meet regulatory standards. Key analytical challenges include resolving chiral centers, identifying and quantifying impurities, and confirming the salt form and overall molecular structure. This guide provides the experimental framework to address these challenges systematically.

Chromatographic Analysis: Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and, crucially, the enantiomeric excess of chiral (3-Phenylbutyl)amine derivatives. The basicity of the amine group requires careful method development to achieve optimal peak shape and resolution.

Rationale for Method Design

The choice of stationary and mobile phases is dictated by the need to manage the amine's interaction with the column. A reverse-phase C18 column is a robust starting point. However, the basic amine can interact with residual acidic silanol groups on the silica support, leading to peak tailing. To mitigate this, one of three strategies is typically employed:

-

Low pH Mobile Phase: Using a mobile phase buffered at a low pH (e.g., 2.5-3.5) with an acid like formic or phosphoric acid ensures the amine is fully protonated. This minimizes secondary interactions with silanols.

-

End-Capped Columns: Modern, high-purity, end-capped C18 columns are designed with minimal accessible silanol groups, significantly improving peak symmetry for basic compounds.

-

Competing Base: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.

For chiral separations, specialized Chiral Stationary Phases (CSPs) are mandatory. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are highly effective for resolving enantiomers of chiral amines after derivatization.

Visualizing the Analytical Workflow

The following diagram outlines a typical workflow for the comprehensive HPLC analysis of a (3-Phenylbutyl)amine hydrochloride derivative.

Caption: Systematic workflow for HPLC analysis of (3-Phenylbutyl)amine HCl.

Protocol 1: Reversed-Phase HPLC for Purity and Assay

This protocol is designed to separate the main (3-Phenylbutyl)amine hydrochloride derivative from potential process-related impurities and degradation products.

Instrumentation and Materials:

-

HPLC system with UV or Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Diluent: 50:50 Water/Acetonitrile.

-

Reference Standard: Certified (3-Phenylbutyl)amine hydrochloride.

-

Sample: (3-Phenylbutyl)amine hydrochloride derivative.

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the reference standard at 1.0 mg/mL in the sample diluent.

-

Prepare working standard solutions by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

-

Prepare samples by accurately weighing and dissolving the substance in the sample diluent to achieve a similar concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Set the column temperature to 30 °C.

-

Set the detector wavelength based on the UV maxima of the analyte (typically around 215 nm for the phenyl group).

-

Set the flow rate to 1.0 mL/min.

-

Set the injection volume to 10 µL.

-

-

Gradient Elution Program:

-

Run a linear gradient as detailed in the table below.

-

Include an equilibration step at the end of each run.

-

Table 1: HPLC Gradient Program for Purity Analysis

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 20.0 | 20 | 80 |

| 23.0 | 20 | 80 |

| 23.1 | 90 | 10 |

| 28.0 | 90 | 10 |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the assay of the main component against the reference standard.

-

Determine the percentage of each impurity using area percent normalization.

-

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol requires derivatization to introduce a chromophore, enhancing detection and interaction with the chiral stationary phase. 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is an effective derivatizing agent for primary and secondary amines.

Instrumentation and Materials:

-

HPLC system with UV or Fluorescence Detector (FLD).

-

Chiral Column: Chiralpak® IE or similar polysaccharide-based CSP.

-

Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).

-

Derivatization Reagent: NBD-Cl solution in acetonitrile.

-

Borate Buffer: pH 8.5.

Procedure:

-

Derivatization:

-

In a vial, mix 100 µL of the sample solution (approx. 1 mg/mL in acetonitrile) with 200 µL of borate buffer.

-

Add 200 µL of the NBD-Cl solution.

-

Heat the mixture at 60 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

Chromatographic Conditions:

-

Set the column temperature to 25 °C.

-

Set detection: UV at the derivative's absorbance maximum or FLD (e.g., Ex: 470 nm, Em: 530 nm).

-

Set flow rate to 0.8 mL/min.

-

Set injection volume to 10 µL.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the two enantiomer derivatives.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Mass Spectrometry: Structural Confirmation and Impurity Identification

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS/MS), is indispensable for confirming the molecular weight and elucidating the structure of the parent compound and any unknown impurities.

Rationale for Method Design

Electrospray Ionization (ESI) in positive ion mode is highly effective for amines, as they readily accept a proton to form a stable [M+H]+ ion. Tandem mass spectrometry (MS/MS) is used to fragment this precursor ion. The resulting product ions provide a structural fingerprint. For (3-Phenylbutyl)amine, a characteristic fragmentation is the loss of the amine group and adjacent carbons, often resulting in a tropylium ion fragment (m/z 91), which is a hallmark of compounds containing a benzyl moiety. It is important to note that constitutional isomers like phentermine and methamphetamine can produce nearly identical mass spectra, making chromatographic separation a critical complementary tool for unambiguous identification.

Protocol 3: LC-MS/MS for Identity Confirmation

Instrumentation and Materials:

-

LC-MS/MS System (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

-

LC conditions as described in Protocol 1.

Procedure:

-

Infusion (for tuning):

-

Prepare a ~1 µg/mL solution of the reference standard in 50:50 Acetonitrile/Water with 0.1% formic acid.

-

Infuse the solution directly into the mass spectrometer to optimize source parameters and identify the precursor ion ([M+H]+).

-

-

MS/MS Method Development:

-

Perform a product ion scan on the precursor ion to identify major fragment ions.

-

Optimize the collision energy to maximize the intensity of characteristic fragments.

-

-

LC-MS/MS Analysis:

-

Inject the sample using the HPLC method from Protocol 1.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for quantification or full scan mode for impurity profiling.

-

Table 2: Example MS/MS Parameters for a Phentermine Analog

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z 150.0 (for Phentermine) |

| Product Ion (Q3) | m/z 91.0 |

| Collision Energy | Optimized (e.g., 15-25 eV) |

| Dwell Time | 100 ms |

Spectroscopic Characterization

Spectroscopic techniques provide orthogonal information, confirming functional groups and the overall molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework. For chiral analysis, NMR can be used with a Chiral Solvating Agent (CSA), such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, which forms diastereomeric complexes with the amine enantiomers, causing their corresponding signals in the NMR spectrum to be chemically shifted and thus distinguishable. This allows for the direct determination of enantiomeric purity from the integration of these separated signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique for confirming the presence of key functional groups and verifying the salt form. For an amine hydrochloride, the spectrum will differ significantly from the free base. Key characteristic absorptions for a secondary amine hydrochloride include:

-

N-H⁺ Stretching: A very broad and strong absorption envelope, typically centered around 2700-2400 cm⁻¹.

-

C-H Stretching: Aromatic and aliphatic C-H stretches will appear around 3100-2850 cm⁻¹, often superimposed on the broad N-H⁺ stretch.

-

NH₂⁺ Deformation: A characteristic band in the region of 1620-1560 cm⁻¹ confirms the presence of the secondary ammonium group.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region indicate the phenyl ring.

The absence of a sharp N-H stretch around 3400-3300 cm⁻¹ and the presence of the broad N-H⁺ envelope is a clear indication of salt formation.

Protocol 4: FT-IR Analysis

Instrumentation and Materials:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample: Solid (3-Phenylbutyl)amine hydrochloride derivative.

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal and apply pressure.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Identify and label the characteristic peaks as described above.

Method Validation

All analytical methods developed for pharmaceutical use must be validated to ensure they are fit for purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis. Key validation parameters, as defined by ICH guidelines, include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

-

Range: The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

-

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion